2-{[2-(2,2-Dimethylcyclopropanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine
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Overview
Description
The compound 2-{[2-(2,2-Dimethylcyclopropanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is a complex organic molecule that features a fluoropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,2-Dimethylcyclopropanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine involves multiple steps:
Formation of the Cyclopropane Ring: The initial step involves the formation of the 2,2-dimethylcyclopropane ring through a cyclopropanation reaction.
Construction of the Octahydrocyclopenta[c]pyrrol Ring: This step involves the cyclization of intermediates to form the octahydrocyclopenta[c]pyrrol ring.
Attachment of the Fluoropyrimidine Core: The final step involves the coupling of the fluoropyrimidine core to the previously formed intermediate via a methoxy linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane and pyrrol rings.
Reduction: Reduction reactions can occur at the fluoropyrimidine core.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[2-(2,2-Dimethylcyclopropanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine exerts its effects involves interaction with specific molecular targets. The fluoropyrimidine core is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The cyclopropane and pyrrol rings may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Ringer’s lactate solution: Used in medical applications for fluid resuscitation.
Uniqueness
The unique combination of the fluoropyrimidine core with the cyclopropane and pyrrol rings gives 2-{[2-(2,2-Dimethylcyclopropanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
Molecular Formula |
C18H24FN3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(2,2-dimethylcyclopropyl)methanone |
InChI |
InChI=1S/C18H24FN3O2/c1-17(2)6-14(17)15(23)22-9-12-4-3-5-18(12,10-22)11-24-16-20-7-13(19)8-21-16/h7-8,12,14H,3-6,9-11H2,1-2H3 |
InChI Key |
RJTZAVLJLWKNFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F)C |
Origin of Product |
United States |
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